![molecular formula C7H8ClNO4S2 B1621191 2-Chloro-5-methylsulfonylbenzenesulfonamide CAS No. 3544-47-6](/img/structure/B1621191.png)
2-Chloro-5-methylsulfonylbenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylsulfonylbenzenesulfonamide is represented by the linear formula C7H8ClNO4S2 . The SMILES string representation is ClC1=C(S(N)(=O)=O)C=C(S©(=O)=O)C=C1 . Density functional theory (DFT) is a computational method that is frequently employed for theoretical simulation of an organic compound’s electronic structure .Physical And Chemical Properties Analysis
2-Chloro-5-methylsulfonylbenzenesulfonamide has a molecular weight of 269.73 g/mol . The compound is represented by the linear formula C7H8ClNO4S2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Transport and Persistence in Soil
- Chlorsulfuron, a compound structurally related to 2-Chloro-5-methylsulfonylbenzenesulfonamide, has been studied for its transport characteristics in soil. It's a sulfonylurea herbicide with high soil persistence, and research has focused on predicting its mobility in agricultural soils (Veeh et al., 1994).
Anticancer and Autophagy Effects
- New dibenzensulfonamides, structurally related to 2-Chloro-5-methylsulfonylbenzenesulfonamide, have shown promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds also demonstrated inhibition of tumor-associated human carbonic anhydrase isoenzymes (Gul et al., 2018).
Synthesis and Chemical Analysis
- The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative of 2-Chloro-5-methylsulfonylbenzenesulfonamide, has been reported. This compound is useful in the synthesis of key intermediates for the preparation of pesticides (Du et al., 2005).
Bioactivity and Antitumor Properties
- Investigations into 2-mercaptobenzenesulfonamide derivatives revealed notable anticancer and anti-HIV activities, highlighting the potential for development of new drug candidates from these compounds (Pomarnacka & Kornicka, 2001).
Herbicide Metabolism in Plants
- Studies on chlorsulfuron, related to 2-Chloro-5-methylsulfonylbenzenesulfonamide, have provided insight into its metabolism in plants, particularly in cereals, where it is used as a herbicide. This research contributes to understanding the biological basis for the selectivity of such herbicides in crops (Sweetser et al., 1982).
Mechanism of Action
Target of Action
It is known that sulfonamides, a group of compounds to which this molecule belongs, often target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides generally act by inhibiting the aforementioned enzymes, thereby disrupting the normal physiological processes they regulate .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to diuresis, glucose metabolism, thyroid hormone synthesis, inflammation, and intraocular pressure regulation .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may cause changes in diuresis, glucose levels, thyroid function, inflammation, and intraocular pressure .
properties
IUPAC Name |
2-chloro-5-methylsulfonylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCWUIJFWBSIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361206 | |
Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylsulfonylbenzenesulfonamide | |
CAS RN |
3544-47-6 | |
Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.